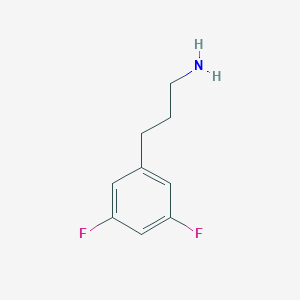

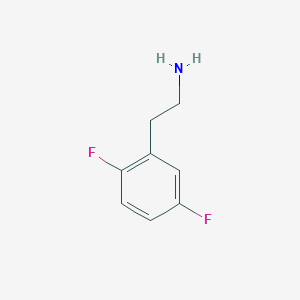

3-(3,5-Difluorophenyl)propan-1-amine

Vue d'ensemble

Description

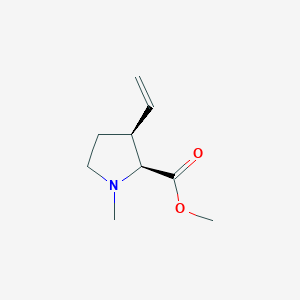

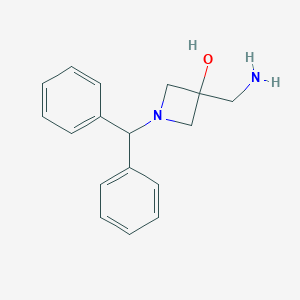

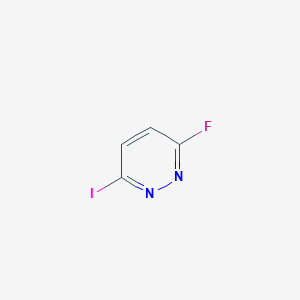

“3-(3,5-Difluorophenyl)propan-1-amine” is a fluorinated compound . It is structurally similar to amphetamine .

Molecular Structure Analysis

The molecular structure of “3-(3,5-Difluorophenyl)propan-1-amine” is represented by the Inchi Code:1S/C9H11F2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-3,12H2 . This indicates that the compound consists of 9 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom. Physical And Chemical Properties Analysis

“3-(3,5-Difluorophenyl)propan-1-amine” is a liquid at room temperature . It has a molecular weight of 171.19 .Applications De Recherche Scientifique

Chemical Synthesis and Material Development

3-(3,5-Difluorophenyl)propan-1-amine and its derivatives have been utilized in various chemical synthesis processes and material development. The Hexadentate N3O3 amine phenols, which are derivatives of 3-(3,5-Difluorophenyl)propan-1-amine, were prepared and characterized, demonstrating their potential use in creating complex molecular structures with applications in material science and chemistry (Liu et al., 1993). Furthermore, the synthesis of tertiary amines, including derivatives of 3-(3,5-Difluorophenyl)propan-1-amine, showcased their inhibitory performance on carbon steel corrosion, suggesting applications in material preservation and engineering (Gao et al., 2007).

Organic Electronics

The compound's derivatives have been used in the development of organic light-emitting devices (OLEDs). Novel 2,4-difluorophenyl-functionalized arylamine and its dimer were synthesized, characterizing their performance in OLEDs. The study highlighted the potential of these materials in improving device efficiency and luminance, marking a significant contribution to the field of organic electronics (Li et al., 2012).

Anticancer Research

Derivatives of 3-(3,5-Difluorophenyl)propan-1-amine have been investigated for their anticancer properties. The compounds 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones were synthesized and showed significant cytotoxic activities against human tumor cell lines, suggesting a promising avenue for the development of new anticancer agents (Yamali et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

3-(3,5-difluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUIWLNDDJBKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

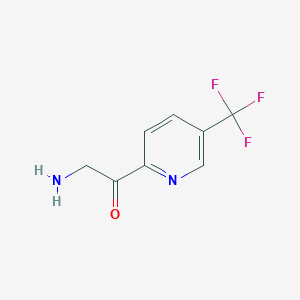

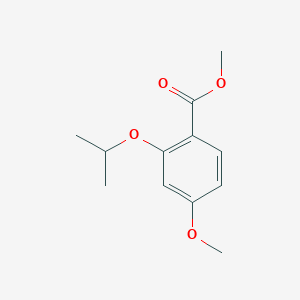

![Ethyl 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B178988.png)